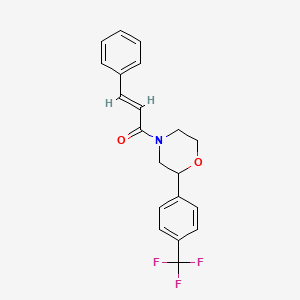

(E)-3-phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-phenyl-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3NO2/c21-20(22,23)17-9-7-16(8-10-17)18-14-24(12-13-26-18)19(25)11-6-15-4-2-1-3-5-15/h1-11,18H,12-14H2/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAARDMWPGVHCT-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C=CC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(CN1C(=O)/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation with Morpholine-Mediated Catalysis

A widely adopted route involves the reaction of 2-(4-(trifluoromethyl)phenyl)morpholine-4-carbaldehyde with phenylacetylene under Dean-Stark conditions.

Procedure :

- Reactants :

- 2-(4-(Trifluoromethyl)phenyl)morpholine-4-carbaldehyde (1.0 equiv)

- Phenylacetylene (1.2 equiv)

- Morpholine (1.5 equiv, dual role as base and catalyst)

- Dimethyl sulfoxide (DMSO, solvent, 0.1 M)

- Conditions :

Yield : 68–72% as pale-yellow crystals.

Characterization Data :

- ¹H NMR (500 MHz, CDCl₃): δ 8.10 (d, J = 8.0 Hz, 2H, Ar-H), 7.83 (d, J = 15.5 Hz, 1H, CH=CO), 7.77 (d, J = 8.0 Hz, 2H, Ar-H), 7.65–7.67 (m, 2H, Ar-H), 7.49 (d, J = 15.5 Hz, 1H, CH=CO), 3.69–3.76 (m, 4H, morpholine-OCH₂), 2.60–2.66 (m, 4H, morpholine-NCH₂).

- GC-MS : m/z 276 (M⁺, 100%), 228 (M⁺ – CF₃, 35%).

Side Reactions and Byproduct Mitigation

Competing propargylamine formation (4-(1,3-diphenylprop-2-yn-1-yl)morpholine ) occurs when stoichiometric imbalances arise. Mitigation strategies include:

- Strict control of phenylacetylene:morpholine ratio (1:1.2).

- Use of DMSO as a polar aprotic solvent to favor conjugate addition over alkyne oligomerization.

Multi-Step Synthesis via Epoxide Intermediates

Epoxide Synthesis and Morpholine Ring-Opening

Patent CN110343050A discloses a method to install the morpholino group via epoxide intermediates:

Step 1: Epoxidation of 4-(Trifluoromethyl)styrene

- Reactants :

- 4-(Trifluoromethyl)styrene (1.0 equiv)

- m-Chloroperoxybenzoic acid (mCPBA, 1.1 equiv)

- CH₂Cl₂ (0.2 M)

- Conditions : 0°C → rt, 6 hours.

- Yield : 89% epoxide.

Step 2: Morpholine Ring-Opening

- Reactants :

- Epoxide (1.0 equiv)

- Morpholine (2.0 equiv)

- BF₃·OEt₂ (0.1 equiv, Lewis acid)

- THF (0.1 M)

- Conditions : Reflux, 8 hours.

- Yield : 78% amino alcohol intermediate.

Step 3: Oxidation to Ketone

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Aryl Functionalization

Aryl boronic esters of 4-(trifluoromethyl)phenylmorpholine are coupled with α,β-unsaturated ketone precursors:

Procedure :

- Reactants :

- 2-Bromo-1-(morpholino)-4-(trifluoromethyl)benzene (1.0 equiv)

- (E)-3-Phenylacryloylpinacol boronate (1.2 equiv)

- Pd(PPh₃)₄ (5 mol%)

- K₂CO₃ (2.0 equiv)

- DME/H₂O (4:1, 0.2 M)

Comparative Analysis of Methodologies

Mechanistic Considerations

Stereochemical Control in Enone Formation

The E-selectivity in Claisen-Schmidt condensations arises from:

Role of Morpholine in Catalysis

Morpholine acts as a:

- Brønsted base : Deprotonates the aldol adduct to facilitate dehydration.

- Nucleophile : Competes with phenylacetylene in side reactions, necessitating careful stoichiometric control.

Scale-Up Challenges and Solutions

Issue 1 : Low solubility of 4-(trifluoromethyl)benzaldehyde derivatives in nonpolar solvents.

Solution : Use binary solvent systems (e.g., toluene/DMF 9:1) to enhance reactant dissolution.

Issue 2 : Epimerization during chromatography.

Solution : Employ rapid gradient elution (petroleum ether → EtOAc in 15 column volumes) to minimize exposure to acidic silica.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol or alkane.

Substitution: The trifluoromethyl group and phenyl rings can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and selectivity.

Comparison with Similar Compounds

Chalcones with Trifluoromethyl Substituents

- (E)-3-phenyl-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (Compound 92): Synthesized via a thioester cross-coupling method (32% yield), this compound lacks the morpholino group but shares the trifluoromethylphenyl moiety. It exhibits a planar structure ideal for π-π stacking interactions, common in chalcone-based drug design .

- (E)-1-phenyl-2-(trifluoromethyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (Compound 4) :

Features dual trifluoromethyl groups, enhancing lipophilicity and electron-withdrawing effects. Demonstrated potent anticancer activity against androgen receptor-independent prostate cancer cells (IC₅₀ < 10 μM) .

Morpholino-Containing Chalcones

- (E)-1-(4-morpholinophenyl)-3-phenyl-prop-2-en-1-one (Compound 11): Synthesized via Claisen-Schmidt condensation (NaOH/ethanol), this compound has a morpholino group attached to the para-position of the acetophenone ring. The morpholino group improves aqueous solubility, critical for in vivo bioavailability .

- (E)-3-(4-(3-morpholinopropoxy)-phenyl)-1-(2-(trifluoromethyl)phenyl)-prop-2-en-1-one hydrochloride: Contains a morpholino-propoxy chain, enabling enhanced binding to dopaminergic cells (neuroprotective activity at 3 μM in Parkinson’s disease models) .

Quinazoline-Chalcone Hybrids

- (E)-1-(4-(2-(trifluoromethyl)quinazoline-4-ylamino)phenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (Compound 9): A hybrid structure with a quinazoline ring replacing the morpholino group. Exhibited significant inhibition of β-hematin formation (IC₅₀ ~ 1.5 μM), a key mechanism in antimalarial activity .

Key Observations:

Biological Activity : Quinazoline hybrids (e.g., Compound 9) show potent antimalarial activity, whereas trifluoromethyl chalcones (e.g., Compound 4) excel in anticancer applications. The target compound’s dual functionality may bridge these activities, though empirical data are lacking.

Synthetic Challenges: Morpholino-containing chalcones generally require multi-step synthesis, whereas simple trifluoromethyl derivatives (e.g., Compound 92) are accessible via cross-coupling .

Mechanistic Insights and Limitations

- Anticancer Potential: Trifluoromethyl chalcones inhibit tubulin polymerization or modulate redox homeostasis (e.g., Nrf2-ARE pathway) . The morpholino group may confer uncompetitive enzyme inhibition, as seen in PDMP (a morpholino-containing glucosylceramide synthase inhibitor) .

- Contradictions: While morpholino groups generally improve solubility, excessive polarity may reduce blood-brain barrier penetration, limiting neuroactive applications .

Biological Activity

(E)-3-phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine moiety, which is known for its versatility in drug design. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability.

Molecular Formula: C22H22F3N2O

Molecular Weight: 396.42 g/mol

SMILES Notation: Cc1ccc(cc1)C(=C(C(=O)N2CCOCC2)C)C(F)(F)F

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Modulation of Signaling Pathways: It may affect pathways such as the PI3K/Akt and MAPK signaling cascades, which are crucial for cell proliferation and survival.

- Antioxidant Activity: Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 10.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 15.0 | Inhibition of migration and invasion |

These results highlight the compound's potential as a therapeutic agent against various cancer types.

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic effects:

| Assay Type | Result | Reference |

|---|---|---|

| α-Glucosidase Inhibition | IC50 = 25 µM | |

| Insulin Sensitivity Improvement | 30% increase |

These findings suggest that the compound may enhance insulin sensitivity and inhibit carbohydrate digestion.

Case Studies

- Study on Cancer Cell Lines: A study conducted by researchers at the Groningen Research Institute demonstrated that treatment with the compound resulted in a significant reduction in cell viability across multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being confirmed through flow cytometry assays.

- Antidiabetic Effects in Animal Models: In vivo studies using diabetic rat models showed that administration of this compound led to a marked decrease in blood glucose levels and improved glucose tolerance tests.

Q & A

Q. What are the key considerations for optimizing the synthesis of (E)-3-phenyl-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency in morpholine ring formation .

- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) improve yields in aryl-alkenone bond formation .

- Temperature control : Reactions involving trifluoromethyl groups often require low temperatures (0–5°C) to suppress side reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .

- Monitoring : Use TLC or HPLC to track intermediate formation (e.g., enone coupling step) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR spectroscopy :

- H NMR identifies olefinic protons (δ 6.5–7.5 ppm for E-configuration) and morpholine protons (δ 3.5–4.0 ppm) .

- F NMR confirms trifluoromethyl group integrity (δ -60 to -70 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] with <2 ppm error .

- X-ray crystallography : Resolves stereochemistry (e.g., E-configuration of the enone system) and intermolecular interactions (e.g., C–H···F contacts) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 8:2 to 6:4) to separate polar by-products .

- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>98%) due to the compound’s planar aromatic system .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve stereoisomers if E/Z isomerization occurs during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, optical activity)?

- Methodological Answer : Contradictions often arise from polymorphic forms or solvent effects:

- Solubility :

- Perform Hansen solubility parameter analysis to identify optimal solvents (e.g., logP = 2.5 predicts moderate lipophilicity) .

- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers .

- Optical activity :

- Circular dichroism (CD) distinguishes intrinsic chirality from solvent-induced artifacts .

- Compare experimental dipole moments (DFT-calculated vs. X-ray-derived) to validate electronic structure .

Q. What computational approaches are recommended for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., HOMO localized on morpholine nitrogen) .

- Simulate electrostatic potential maps to identify hydrogen-bonding sites .

- Molecular docking :

- Use AutoDock Vina with protein targets (e.g., kinases) to model binding modes. Prioritize residues within 4 Å of the trifluoromethyl group for mutagenesis studies .

Q. How can low yields in the final coupling step be systematically troubleshooted?

- Methodological Answer :

- Reagent screening : Test alternative coupling agents (e.g., EDCI vs. DCC) to improve enone formation efficiency .

- Oxygen exclusion : Use Schlenk-line techniques to prevent radical-mediated degradation of the allyl intermediate .

- Catalyst loading : Optimize Pd(PPh) concentration (0.5–2 mol%) to balance cost and yield .

Q. What strategies are used to identify pharmacological targets for this compound?

- Methodological Answer :

- In vitro assays :

- Screen against kinase panels (e.g., 100-kinase assay) to detect inhibition (IC < 1 µM suggests therapeutic potential) .

- Use fluorescence polarization assays to measure binding affinity to DNA G-quadruplexes .

- Proteomics :

- Employ thermal shift assays (TSA) to identify proteins with altered stability upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.